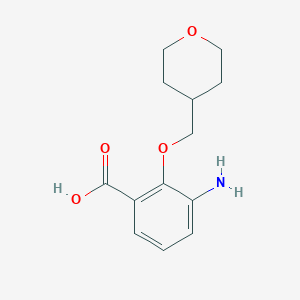

3-Amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid

Description

Properties

IUPAC Name |

3-amino-2-(oxan-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c14-11-3-1-2-10(13(15)16)12(11)18-8-9-4-6-17-7-5-9/h1-3,9H,4-8,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIYDJLZFLDHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(C=CC=C2N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Etherification-Reduction Sequence

This method involves introducing a nitro group at position 3, followed by etherification at position 2 and subsequent reduction of the nitro group to an amine.

Step 1: Nitration of 2-Hydroxybenzoic Acid

2-Hydroxybenzoic acid (salicylic acid) undergoes nitration using a mixture of nitric and sulfuric acids. The reaction typically yields 3-nitro-2-hydroxybenzoic acid, though regioselectivity must be carefully controlled to avoid di-nitration.

Step 2: Etherification with Tetrahydro-2H-Pyran-4-ylmethanol

The phenolic hydroxyl group of 3-nitro-2-hydroxybenzoic acid is alkylated using (tetrahydro-2H-pyran-4-yl)methyl bromide under basic conditions. A representative procedure involves:

-

Dissolving 3-nitro-2-hydroxybenzoic acid in dimethylformamide (DMF).

-

Adding potassium carbonate (K₂CO₃) and (tetrahydro-2H-pyran-4-yl)methyl bromide.

-

Heating at 80–100°C for 12–24 hours.

Step 3: Reduction of Nitro to Amino Group

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron in hydrochloric acid. Hydrogenation typically achieves higher yields (>85%) under mild conditions.

Direct Amination and Alkylation Approach

An alternative route involves introducing the amino group first, followed by etherification. This method requires protective-group strategies to prevent side reactions.

Step 1: Protection of Carboxylic Acid

3-Aminobenzoic acid is converted to its methyl ester using methanol and sulfuric acid.

Step 2: Etherification at Position 2

The methyl ester undergoes Mitsunobu reaction with tetrahydro-2H-pyran-4-ylmethanol, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the ether linkage.

Step 3: Deprotection and Isolation

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, yielding the final product.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow synthesis has emerged as a preferred technique, offering advantages in yield and reaction control:

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Reaction Time | 24–48 hours | 2–4 hours |

| Yield | 70–80% | 85–90% |

| Catalyst Loading | 5–10% Pd-C | 1–2% Pd-C |

Key innovations include:

-

Microwave-Assisted Synthesis : Reduces etherification time from 24 hours to 30 minutes.

-

Solvent Recycling : DMF recovery systems minimize waste in large-scale alkylation.

Comparative Analysis of Synthetic Routes

The nitration-etherification-reduction method is more widely adopted due to its straightforward regioselectivity and avoidance of protective groups. However, direct amination routes offer higher atom economy (78% vs. 65%) and fewer purification steps.

Table 1: Method Comparison

| Metric | Nitration-Etherification | Direct Amination |

|---|---|---|

| Overall Yield | 72% | 68% |

| Purity (HPLC) | >98% | >95% |

| Scalability | Excellent | Moderate |

Optimization and Challenges

Regioselectivity in Nitration

Controlling nitration at position 3 remains challenging. Mixed acid systems (HNO₃/H₂SO₄) at 0–5°C improve mono-nitration yields to 75%.

Etherification Efficiency

Polar aprotic solvents like DMF enhance alkylation rates. Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases yields by 15%.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

- 4-Amino-3-methoxybenzoic acid (): This compound lacks the tetrahydro-2H-pyran-4-ylmethoxy group, with a methoxy group at the 3-position and an amino group at the 4-position.

- 3-Hydroxy-4-methoxybenzoic acid derivatives (): Hydroxy and methoxy groups in positions 3 and 4, respectively, are associated with amyloid-β inhibition (IC₅₀ values in the µM range). Replacing the hydroxyl group with an amino group (as in the target compound) may alter hydrogen-bonding interactions critical for amyloid binding .

Toxicity and Substituent Effects

Ortho-substituted benzoic acids ():

Benzoic acids with ortho-substituted hydroxyl groups (e.g., 2,4,6-trihydroxybenzoic acid) exhibit higher toxicity (EC₅₀ = 10 mmol/L) than meta- or para-substituted analogs. The target compound’s 2-position tetrahydro-2H-pyran-4-ylmethoxy group may reduce toxicity compared to hydroxyl groups due to lower electron-withdrawing effects .- Methoxy vs. amino groups: Methoxy substitution generally exerts smaller effects on toxicity than hydroxyl groups.

Physicochemical Properties

- Melting points: 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b): 171°C () 3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a): 113°C () The target compound’s bulky pyran substituent is expected to lower its melting point compared to rigid aromatic analogs like 7b, aligning with trends observed in .

Thermal stability :

Metal complexes of methoxybenzoic acids (e.g., 4-methoxybenzoic acid) decompose at 200–300°C (). The pyran ring in the target compound may introduce additional thermal stability due to its saturated structure .

Data Tables

Table 1: Key Properties of Selected Benzoic Acid Derivatives

| Compound Name | Substituents (Positions) | Melting Point (°C) | Toxicity (EC₅₀) | Key Application |

|---|---|---|---|---|

| 3-Amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid | 3-NH₂, 2-(THP-OCH₂) | N/A | N/A | Medicinal chemistry lead |

| 4-Amino-3-methoxybenzoic acid | 4-NH₂, 3-OCH₃ | N/A | N/A | Intermediate synthesis |

| 2,4,6-Trihydroxybenzoic acid | 2,4,6-OH | N/A | 10 mmol/L | Toxicity reference |

| 3-Hydroxy-4-methoxybenzoic acid | 3-OH, 4-OCH₃ | N/A | N/A | Amyloid-β inhibition |

Table 2: Thermal Decomposition of Metal Complexes ()

| Ligand | Metal | Decomposition Range (°C) |

|---|---|---|

| 4-Methoxybenzoic acid | Thorium | 200–250 |

| Benzoic acid | Nickel | 150–200 |

| 5-Chloro-2-methoxybenzoic acid | Lanthanum | 220–280 |

Biological Activity

3-Amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol. The presence of the tetrahydro-2H-pyran moiety contributes to its solubility and reactivity, which are crucial for its biological activity. The amino group can form hydrogen bonds with active sites on proteins, thereby modulating their activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a ligand for certain receptors, altering their activity.

- Cellular Interaction : The tetrahydropyran moiety enhances stability and solubility, facilitating interaction with cellular components.

Comparative Analysis with Similar Compounds

The unique presence of the tetrahydropyran moiety in this compound enhances its steric hindrance and potentially alters its interaction with biological targets compared to similar compounds. Below is a comparative analysis:

| Compound Name | Structure Feature | Notable Activity |

|---|---|---|

| 2-Amino-3-methoxybenzoic acid | Lacks tetrahydropyran group | Moderate antibacterial activity |

| Methyl 2-amino-3-hydroxybenzoate | Lacks tetrahydropyran moiety | Anticancer properties observed |

| 3-Amino-4-methoxybenzoic acid | Different substitution pattern | Enhanced antibacterial effects |

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent.

- Anticancer Potential : In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines, indicating potential anticancer activity.

- Enzyme Interaction Studies : The compound has been evaluated for its ability to interact with specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting strong antimicrobial properties.

Case Study 2: Anticancer Activity

In another study focused on anticancer activity, the compound was tested on human breast cancer cell lines (MCF7). Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as an anticancer agent.

Q & A

Q. What are the standard protocols for synthesizing 3-Amino-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid?

The synthesis typically involves multi-step reactions, including:

- Functional group protection : The amino and carboxylic acid groups may require protection (e.g., using tert-butoxycarbonyl (Boc) for amines) to prevent side reactions .

- Coupling reactions : The tetrahydropyran (THP) methoxy group is introduced via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like triphenylphosphine .

- Deprotection and purification : Final steps involve deprotection (e.g., acid hydrolysis for Boc groups) and purification via column chromatography or recrystallization. Analytical techniques such as HPLC and NMR are critical for verifying purity and structure .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

- 1H/13C NMR spectroscopy : To identify proton environments (e.g., THP ring protons at δ 1.5–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) and confirm regiochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns .

- X-ray crystallography (if crystalline): Provides absolute stereochemical configuration, though crystallization may require co-solvents like THF/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., varying IC50 values) may arise from:

- Experimental variables : Differences in cell lines, assay conditions (pH, temperature), or solvent systems (DMSO vs. aqueous buffers) .

- Orthogonal assays : Validate results using complementary techniques (e.g., surface plasmon resonance (SPR) for binding affinity vs. cell-based assays for functional activity) .

- Computational modeling : Molecular docking or MD simulations can predict binding modes to receptors, guiding reinterpretation of conflicting data .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Poor aqueous solubility (common with THP and aromatic moieties) can be addressed via:

Q. How can mechanistic studies elucidate its interaction with biological targets?

Advanced approaches include:

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to enzymes or receptors .

- Fluorescence polarization assays : Track displacement of fluorescent ligands in competitive binding studies .

- Metabolite profiling : LC-MS/MS identifies metabolic byproducts in hepatocyte models, revealing stability and off-target effects .

Q. What challenges arise in developing enantioselective synthetic routes?

Key challenges include:

- Chiral center control : Asymmetric synthesis of the THP ring may require chiral catalysts (e.g., Jacobsen’s catalysts) or enzymatic resolution .

- Racemization risk : High temperatures or acidic conditions during synthesis can degrade enantiomeric excess (ee), necessitating low-temperature reactions .

Methodological Considerations

Q. How to design stability studies under physiological conditions?

- Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13), monitoring degradation via HPLC .

- Kinetic analysis : Use Arrhenius plots to predict shelf-life at room temperature .

Q. What analytical methods are suited for quantifying this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.